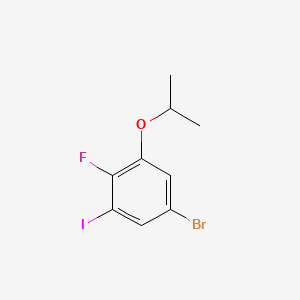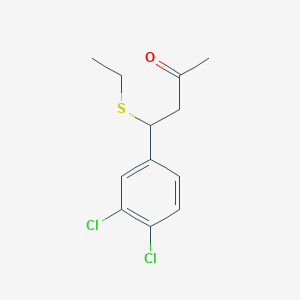
4-(3,4-Dichlorophenyl)-4-(ethylsulfanyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is an organic compound characterized by the presence of a dichlorophenyl group, an ethylsulfanyl group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl mercaptan under acidic conditions to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dichlorophenyl)-2-butanone: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(3,4-Dichlorophenyl)-4-methylsulfanyl-butan-2-one: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its biological activity and chemical behavior.
Uniqueness
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is unique due to the presence of both the dichlorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77921-31-4 |
|---|---|
Fórmula molecular |
C12H14Cl2OS |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)-4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C12H14Cl2OS/c1-3-16-12(6-8(2)15)9-4-5-10(13)11(14)7-9/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
DMHRMJNMIFTUTB-UHFFFAOYSA-N |
SMILES canónico |
CCSC(CC(=O)C)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


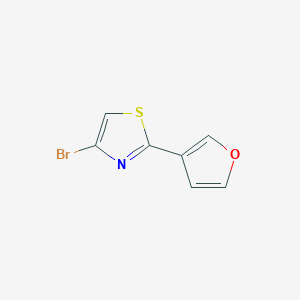
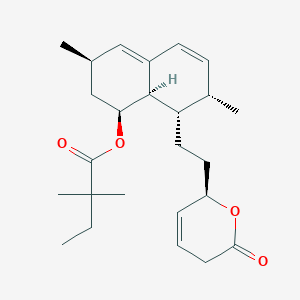
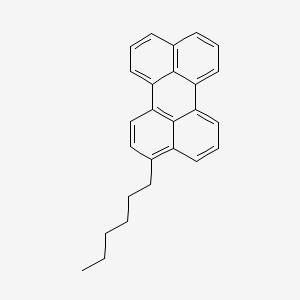


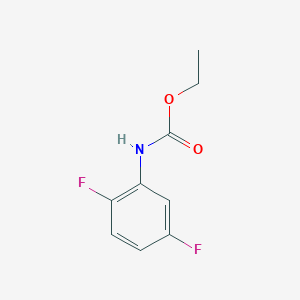
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
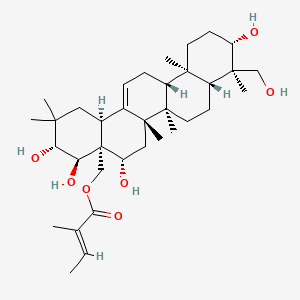

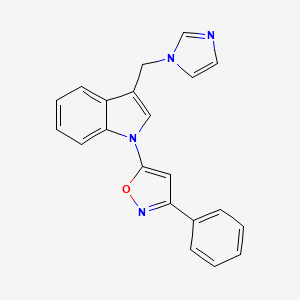
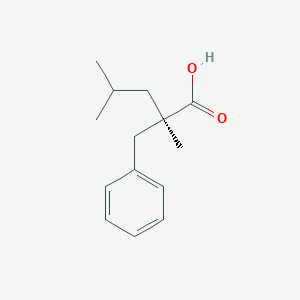

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
